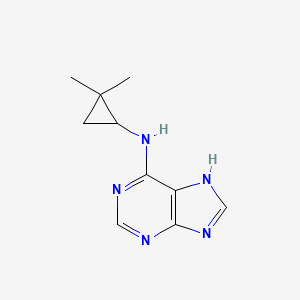
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This small molecule has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, including neurotransmission, cardiac function, and immune response. By blocking the adenosine A1 receptor, N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine inhibits the downstream signaling pathways that are activated by adenosine, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has been shown to have several biochemical and physiological effects, including the inhibition of tumor angiogenesis and metastasis, the regulation of cardiac function, and the protection of neurons against oxidative stress and apoptosis. N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine in lab experiments is its high potency and selectivity for the adenosine A1 receptor, which allows for precise targeting of this receptor. However, one limitation of using N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine is its relatively low solubility in water, which can make it challenging to use in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for the use of N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine in scientific research. One area of interest is the development of N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine-based therapies for cancer, cardiovascular diseases, and neurological disorders. Another potential direction is the investigation of the role of the adenosine A1 receptor in other physiological processes, such as inflammation and metabolism. Additionally, the development of new analogs of N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine with improved solubility and pharmacokinetic properties could further enhance its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine involves several steps, including the reaction of 2,2-dimethylcyclopropylamine with 2,6-dichloropurine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification using chromatography techniques.
Aplicaciones Científicas De Investigación
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has been shown to inhibit the growth of cancer cells by blocking the adenosine A1 receptor, leading to the suppression of tumor angiogenesis and metastasis. In cardiovascular research, N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has been investigated for its role in regulating cardiac function and reducing ischemic injury. In neurological research, N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-10(2)3-6(10)15-9-7-8(12-4-11-7)13-5-14-9/h4-6H,3H2,1-2H3,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFBMVJQTPBPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1NC2=NC=NC3=C2NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-4-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]pentanamide](/img/structure/B7586971.png)

![(2S)-2-[(1-carbamoylpiperidine-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7586975.png)
![(2S)-3-(4-hydroxyphenyl)-2-[[methyl(propan-2-yl)carbamoyl]amino]propanoic acid](/img/structure/B7586985.png)
![(2S)-4-methyl-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]pentanoic acid](/img/structure/B7586987.png)
![4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7586989.png)
![(2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid](/img/structure/B7586999.png)
![4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587005.png)
![(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7587011.png)
![3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587012.png)
![(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid](/img/structure/B7587016.png)
![3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
![(2S)-5-amino-2-[3-(4-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587043.png)
![4-chloro-N-[4-(2-hydroxyethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7587050.png)